molecular formula C22H25N3O5 B7699826 3,4,5-triethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

3,4,5-triethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B7699826
M. Wt: 411.5 g/mol
InChI Key: IEJXRURCKQEGRZ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core substituted with ethoxy groups and a phenyl ring attached to a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions to form the oxadiazole ring.

    Attachment of the phenyl ring: The oxadiazole ring is then coupled with a phenyl derivative through a nucleophilic substitution reaction.

    Formation of the benzamide core: The final step involves the reaction of the substituted phenyl oxadiazole with 3,4,5-triethoxybenzoic acid under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products include halogenated or nitrated derivatives.

Scientific Research Applications

3,4,5-triethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
  • 3,4,5-triethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzoate

Uniqueness

3,4,5-triethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the presence of both ethoxy groups and the oxadiazole ring, which confer specific chemical and biological properties. These features distinguish it from other similar compounds and make it a valuable candidate for further research and development.

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-5-27-18-12-16(13-19(28-6-2)20(18)29-7-3)21(26)24-17-10-8-15(9-11-17)22-23-14(4)25-30-22/h8-13H,5-7H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJXRURCKQEGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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